BOC-D-GLU-OH
Description
Stereochemical Significance of D-Amino Acids in Biochemical Systems
Amino acids, the building blocks of proteins, exist as stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. unacademy.com With the exception of glycine, all amino acids are chiral, meaning they can exist in two non-superimposable mirror-image forms, designated as L- (levorotatory) and D- (dextrorotatory) enantiomers. unacademy.comlibretexts.org
While L-amino acids are the predominant form found in proteins across all kingdoms of life, D-amino acids are not merely laboratory curiosities. frontiersin.orgcsbsju.edu They are found in various natural products synthesized by a wide range of organisms, including bacteria, fungi, algae, marine animals, and even vertebrates. nih.gov For instance, D-serine acts as a neurotransmitter in the mammalian brain, and D-aspartate is involved in neurogenesis and endocrine functions. tandfonline.comfrontiersin.org D-amino acids are also key components of certain peptide antibiotics and toxins. tandfonline.com In bacteria, they are particularly abundant and play vital physiological roles. wikipedia.org
The fundamental difference between D- and L-amino acids lies in their three-dimensional structure. quora.com In a Fischer projection, the L-form has the amino group on the left side of the alpha-carbon, while the D-form has it on the right. biopharmaspec.comjpt.com This seemingly subtle difference in "handedness" has profound biological consequences. jpt.com Enzymes, which are themselves chiral, are highly specific and typically recognize and interact with only one enantiomer. jpt.com This stereospecificity is a cornerstone of biochemistry, dictating the assembly and function of proteins and other biomolecules. jpt.com The CORN rule is a mnemonic used to distinguish between the two forms: when viewing the molecule with the hydrogen atom pointed away, the arrangement of the COOH, R, and NH2 groups is clockwise for the D-isomer and counterclockwise for the L-isomer. libretexts.org
A primary example of the functional importance of D-amino acids is their presence in the peptidoglycan layer of bacterial cell walls. tandfonline.com Peptidoglycan, a polymer of sugars and amino acids, provides structural integrity to the bacterial cell. wikipedia.org The peptide stems that cross-link the glycan chains contain D-amino acids, most commonly D-alanine and D-glutamic acid. frontiersin.orgwikipedia.org The incorporation of these D-amino acids makes the peptidoglycan resistant to degradation by most proteases, which are enzymes designed to cleave peptide bonds between L-amino acids. frontiersin.orgthieme-connect.com This resistance is a crucial defense mechanism for bacteria. wikipedia.org D-glutamic acid, specifically, is an essential component of the peptidoglycan in both gram-positive and gram-negative bacteria. nih.gov It is added to the growing peptide chain by the enzyme MurD ligase. caymanchem.comoup.com
Overview of Protecting Group Strategies in Organic Synthesis
The synthesis of complex organic molecules, such as peptides, often requires a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. slideshare.netnumberanalytics.com This is the role of protecting groups. wikipedia.org
In a molecule with multiple reactive sites, achieving chemoselectivity—the ability to react with one functional group in the presence of others—is a significant challenge. ichemc.ac.lk Protecting groups are chemical modifications that are reversibly attached to a functional group to block its reactivity. ichemc.ac.lknumberanalytics.com An ideal protecting group can be easily introduced, is stable to the reaction conditions of subsequent steps, and can be removed under mild conditions without affecting the rest of the molecule. ichemc.ac.lkbiosynth.com While the use of protecting groups adds extra steps to a synthesis, it is often an unavoidable strategy for constructing complex molecules. ichemc.ac.lknumberanalytics.com
In solid-phase peptide synthesis (SPPS), two primary strategies for protecting the α-amino group of amino acids are widely used: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. wikipedia.orgamericanpeptidesociety.org
The Boc strategy utilizes the acid-labile Boc group for temporary N-terminal protection. americanpeptidesociety.org This group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org Side-chain protecting groups in this approach are typically benzyl-based and are removed at the end of the synthesis using a stronger acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org The Boc method is noted for its ability to reduce peptide aggregation during synthesis. wikipedia.org
The Fmoc strategy , on the other hand, employs the base-labile Fmoc group for N-terminal protection, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgchempep.com The side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed along with the cleavage of the peptide from the resin using TFA. wikipedia.orgiris-biotech.de The Fmoc method is considered milder and is often preferred for its compatibility with automated synthesis and for synthesizing peptides with sensitive modifications. altabioscience.comnih.gov
The choice between the Boc and Fmoc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org The orthogonality of these protecting group schemes, where one type of group can be removed without affecting the other, is a fundamental principle that enables the precise and controlled synthesis of peptides. biosynth.comiris-biotech.de
Table 1: Comparison of Boc and Fmoc Protecting Group Strategies in Peptide Synthesis
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
|---|---|---|
| N-terminal Protection | Boc group, acid-labile (removed by TFA) americanpeptidesociety.org | Fmoc group, base-labile (removed by piperidine) wikipedia.org |
| Side-chain Protection | Typically benzyl-based, removed by strong acid (e.g., HF) wikipedia.org | Typically tert-butyl based, removed by TFA iris-biotech.de |
| Deprotection Conditions | Harsher (requires strong acids) americanpeptidesociety.org | Milder (uses a weak base for N-terminal deprotection) altabioscience.com |
| Advantages | Can reduce peptide aggregation during synthesis wikipedia.org | Milder conditions, compatible with automated synthesis and sensitive modifications americanpeptidesociety.orgaltabioscience.com |
| Cleavage from Resin | Typically simultaneous with side-chain deprotection using HF wikipedia.org | Accomplished with TFA, which also removes side-chain protecting groups chempep.com |
Orthogonal Protection Strategies Utilizing Boc Group Stability
In the synthesis of complex peptides or other multifaceted organic molecules, it is often necessary to selectively deprotect one functional group while others remain intact. An orthogonal protection strategy employs a set of protecting groups that can be removed by different chemical mechanisms, allowing for their selective cleavage at various stages of a synthesis. peptide.comorganic-chemistry.org The Boc group is a cornerstone of such strategies due to its well-defined and predictable stability.
The key characteristic of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic reagents, and catalytic hydrogenolysis. organic-chemistry.orghighfine.com However, it is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl). wikipedia.org This differential stability allows chemists to pair the Boc group with other protecting groups that are labile under different, non-acidic conditions. organic-chemistry.org
This principle is frequently applied in the synthesis of peptides where glutamic acid residues require side-chain modification. By using a derivative of Boc-D-glutamic acid with a second, orthogonal protecting group on its side-chain (gamma) carboxylic acid, researchers can achieve selective chemical transformations. For example, the side-chain carboxyl group can be protected as a benzyl (B1604629) ester (OBzl) or an allyl ester (OAll).
Boc and Benzyl (Bzl) Protection: The benzyl ester is stable to the acidic conditions used for Boc group removal. It can be selectively cleaved later in the synthesis via catalytic hydrogenolysis, a method to which the Boc group is stable. peptide.com This allows for modification of the side-chain carboxyl group while the N-terminal amine remains protected.
Boc and Allyl (All) Protection: The allyl ester offers a truly orthogonal protection scheme as it is stable to both the acidic conditions for Boc removal and the hydrogenolysis conditions for benzyl group removal. vulcanchem.com The allyl group is specifically removed under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄. vulcanchem.comnih.gov This strategy is particularly powerful for on-resin cyclization or modification of complex peptides. nih.gov
The combination of the acid-labile Boc group for N-terminal protection with base-labile (e.g., Fmoc) or other specialized protecting groups for side-chains enables intricate synthetic pathways, which are essential for creating advanced therapeutic and research compounds. organic-chemistry.orgsigmaaldrich.com
Table 2: Orthogonal Protecting Groups Used with Boc-D-Glutamic Acid Derivatives
| N-α-Protecting Group | Side-Chain Protecting Group (γ-Carboxyl) | N-α-Deprotection Conditions | Side-Chain Deprotection Conditions | Orthogonality | Reference(s) |
|---|---|---|---|---|---|
| Boc | Benzyl ester (OBzl) | Mild Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes | peptide.comchemicalbook.com |
| Boc | Allyl ester (OAll) | Mild Acid (e.g., TFA, HCl) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) | Yes | vulcanchem.comnih.gov |
| Boc | tert-Butyl ester (OtBu) | Mild Acid (e.g., TFA, HCl) | Mild Acid (e.g., TFA, HCl) | No (cleaved simultaneously) | amerigoscientific.com |
| Fmoc | Boc (used on side-chain amine of other amino acids) | Base (e.g., Piperidine) | Mild Acid (e.g., TFA) | Yes | organic-chemistry.orgsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427060 | |
| Record name | Boc-D-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-28-9 | |
| Record name | Boc-D-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc D Glutamic Acid and Its Derivatives
General Principles of Boc Protection of Amino Acids
The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. medchemexpress.com Its introduction, known as Boc protection, renders the amino group unreactive towards many reagents and reaction conditions, particularly those that are basic or nucleophilic. This protection is a critical step in peptide synthesis, allowing for the controlled formation of peptide bonds. frontiersin.org
The most prevalent method for the N-protection of amino acids involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). The reaction is typically carried out in the presence of a base. The mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the resulting tetrahedral intermediate to form the N-Boc protected amino acid, tert-butoxide, and carbon dioxide.
The choice of base and solvent system can be adapted to the specific amino acid. Common bases include sodium hydroxide (B78521), sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction can be performed in various solvents, including water, dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724), or even under solvent-free conditions. rsc.org
An important aspect of the Boc group is its orthogonality with other protecting groups. For instance, it is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and to the catalytic hydrogenation conditions used to cleave benzyl-based protecting groups. This allows for selective deprotection strategies in the synthesis of complex molecules.
Synthesis of Boc-D-Glutamic Acid
Reaction of D-Glutamic Acid with Di-tert-butyl Dicarbonate (Boc₂O)
The standard procedure for the synthesis of Boc-D-glutamic acid involves the reaction of D-glutamic acid with di-tert-butyl dicarbonate (Boc₂O). A common method employs a biphasic system of dioxane and water, with the pH maintained between 9 and 10 using sodium hydroxide at a cool temperature (0-5 °C). After the reaction is complete, the pH is adjusted to the acidic range (pH 2-3) with an acid like concentrated HCl to precipitate the product, Boc-D-glutamic acid.
Alternatively, the reaction can be carried out using triethylamine as the base in a mixture of acetone (B3395972) and water. After the reaction with Boc anhydride, the acetone is removed under reduced pressure, and the aqueous layer is acidified and extracted with an organic solvent like ethyl acetate (B1210297) to isolate the product.
| Reagent/Condition | Role/Purpose |
| D-Glutamic Acid | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc protecting group source |
| Base (e.g., NaOH, TEA) | Deprotonates the amino group |
| Solvent (e.g., Dioxane/Water, Acetone/Water) | Reaction medium |
| Acid (e.g., HCl) | Protonates the carboxyl groups for product isolation |
Catalytic Approaches in Boc Protection
While stoichiometric amounts of base are commonly used, catalytic methods for the introduction of the Boc group have been developed to improve efficiency and sustainability. These approaches often involve the use of a catalyst to activate the Boc anhydride or the amino acid.
For the Boc protection of amines in general, various catalysts have been reported, including:
Lewis Acids: Yttria-zirconia based catalysts have been shown to be effective for the N-tert-butoxycarbonylation of a variety of amines with Boc₂O in acetonitrile at room temperature.
Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-Boc protection of amines with excellent chemoselectivity. The ionic liquid is thought to activate the Boc anhydride through hydrogen bonding.
Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This has been used as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions.
Iron(III) salts: These have been explored as sustainable catalysts for organic transformations, including the selective deprotection of N-Boc groups, which suggests their potential utility in catalytic protection as well. csic.es
More specifically for amino acids, biocatalytic methods are emerging. For instance, the protease Alcalase has been shown to catalyze the α-selective benzyl (B1604629) esterification of N-Boc L-glutamic acid. frontiersin.org While this is an esterification, it highlights the potential for enzymatic catalysts to be used in the synthesis of Boc-protected amino acid derivatives. This enzymatic approach could be applied to the D-enantiomer as well. frontiersin.org
Synthesis of Boc-D-Glutamic Acid Derivatives
Boc-D-Glutamic Acid α-Methyl Ester Synthesis
The synthesis of Boc-D-glutamic acid α-methyl ester requires the selective esterification of the α-carboxylic acid while the γ-carboxylic acid remains free. A general and practical method for the esterification of α-amino acids involves the use of thionyl chloride in methanol. organic-chemistry.org This method can be adapted for the synthesis of Boc-D-glutamic acid α-methyl ester.
A general procedure for the synthesis of N-Boc-α-amino acid methyl esters involves first preparing the α-amino acid methyl ester hydrochloride by reacting the amino acid with thionyl chloride in methanol. The resulting ester hydrochloride is then subjected to Boc protection using di-tert-butyl dicarbonate and a base like sodium bicarbonate in a THF/water mixture. chemimpex.com
Alternatively, a one-pot procedure can be envisioned where N-Boc-D-glutamic acid is treated with a methylating agent that selectively reacts at the α-carboxylic acid. However, achieving high selectivity can be challenging due to the similar reactivity of the two carboxylic acid groups.
| Starting Material | Reagents | Product |
| D-Glutamic Acid | 1. SOCl₂, MeOH; 2. Boc₂O, NaHCO₃, THF/H₂O | Boc-D-glutamic acid α-methyl ester |
| N-Boc-D-glutamic acid | CH₂N₂ (ethereal solution) | Boc-D-glutamic acid α,γ-dimethyl ester |
Note: The use of diazomethane (B1218177) will esterify both carboxylic acid groups.
Boc-D-Glutamic Acid α-Benzyl Ester Synthesis
The synthesis of Boc-D-glutamic acid α-benzyl ester is a key step in the preparation of building blocks for peptide synthesis. A biocatalytic approach has been reported for the α-selective benzyl esterification of N-Boc L-glutamic acid using the protease Alcalase in dry benzyl alcohol, yielding the α-benzyl ester in good yield. This enzymatic method is expected to be applicable to the D-enantiomer as well. frontiersin.org
A chemical approach to the synthesis of the α-benzyl ester involves the initial protection of the γ-carboxylic acid of D-glutamic acid. This can be achieved by reacting D-glutamic acid with benzyl bromide in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF). This selectively yields the γ-benzyl ester. The free α-amino and α-carboxylic acid groups can then be further manipulated.
For the direct synthesis of the α-benzyl ester from N-Boc-D-glutamic acid, selective esterification of the α-carboxylic acid is required. This can be challenging chemically due to the similar pKa values of the two carboxylic acids. However, enzymatic methods, as mentioned above, offer a promising solution for achieving this selectivity.
| Method | Key Steps | Selectivity |
| Biocatalytic | Enzymatic esterification of N-Boc-D-glutamic acid with benzyl alcohol using Alcalase. frontiersin.org | α-selective |
| Chemical | 1. Selective γ-benzylation of D-glutamic acid. 2. N-Boc protection. | Indirect route |
Enzymatic Esterification Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the modification of amino acids. In the context of Boc-protected glutamic acid, enzymes can catalyze esterification reactions with remarkable regioselectivity.
For instance, the protease Alcalase has been shown to effectively catalyze the α-selective benzyl esterification of N-Boc-L-glutamic acid, achieving a yield of 81%. frontiersin.org This enzymatic approach is believed to be facilitated by the N-protecting group, which not only solubilizes the amino acid in the organic solvent (benzyl alcohol) but also modulates the pKa of the α-carboxylic acid, shifting the thermodynamic equilibrium towards ester formation. frontiersin.org While this specific example uses the L-enantiomer, the principles of enzymatic catalysis are applicable to the D-isomer as well, provided a suitable enzyme is identified. Other enzymes, such as lipases from Candida antarctica (Lipase B) and Rhizomucor miehei, have also been employed for the esterification of N-protected amino acids with various alcohols, including sugar alcohols. researchgate.net
Table 1: Enzymatic Esterification of N-Boc-Glutamic Acid
| Enzyme | Acyl Donor | Nucleophile | Product | Yield | Reference |
| Alcalase | N-Boc-L-glutamic acid | Benzyl alcohol | N-Boc-L-glutamic acid α-benzyl ester | 81% | frontiersin.org |
| Lipase B | N-t-Boc-L-phenylalanine | D-sorbitol | N-t-Boc-L-phenylalanyl ester of D-sorbitol | 93% | researchgate.net |
Boc-D-Glutamic Acid γ-9-Fluorenylmethyl Ester Synthesis
The synthesis of orthogonally protected glutamic acid derivatives is crucial for complex peptide synthesis strategies. Boc-D-glutamic acid γ-9-fluorenylmethyl ester is one such derivative, where the Boc group protects the α-amino group and the 9-fluorenylmethyl (Fm) group protects the γ-carboxyl group.
The synthesis of Nα-protected amino acid 9-fluorenylmethyl esters can be achieved through several methods. One common approach involves the reaction of the N-protected amino acid with 9-fluorenylmethylchloroformate in the presence of a base like diisopropylethylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.net Another method is the imidazole-catalyzed transesterification of active esters with 9-fluorenylmethanol. researchgate.net The use of 9-diazofluorene (B1199885) to react with the N-protected amino acid offers yet another route to these esters. researchgate.net These methods provide access to derivatives like Boc-L-glutamic acid γ-9-fluorenylmethyl ester, which is commercially available with a purity of ≥ 98% (HPLC).
Boc-D-Glutamic Acid α-Amide Synthesis
Boc-D-glutamic acid α-amide is a valuable building block in peptide synthesis and drug design. chemimpex.com This compound allows for the introduction of a D-glutamine residue at the C-terminus of a peptide or for further modifications at the free γ-carboxyl group. The synthesis of α-amino acid amides from N-protected amino acids is a fundamental transformation in organic chemistry.
A general method for preparing α-amino acid amides involves reacting an Nα-aryloxycarbonyl amino acid with a compound containing a free amino group in a basic medium. google.com This approach can be used to form primary, secondary, or tertiary amides depending on the nature of the amine used. google.com More specifically, Boc-D-glutamic acid α-amide can be synthesized and is utilized in solid-phase peptide synthesis (SPPS) and for studying enzyme mechanisms and protein interactions. chemimpex.com
Synthesis of Boc-D-Glu(OtBu)-OH
Boc-D-Glu(OtBu)-OH, also known as N-tert-butoxycarbonyl-D-glutamic acid 5-tert-butyl ester, is a widely used derivative in peptide synthesis where both the α-amino group and the γ-carboxyl group are protected. cymitquimica.com The synthesis typically involves a two-step process starting from D-glutamic acid. First, the amino group is protected by reacting D-glutamic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Subsequently, the γ-carboxyl group is esterified using tert-butanol. smolecule.com This doubly protected derivative is a key building block for incorporating D-glutamic acid into peptide chains using standard coupling methods. smolecule.com
Conversion to Amides
The tert-butyl ester group of Boc-D-Glu(OtBu)-OH can be selectively converted to amides, allowing for the conjugation of the D-glutamic acid residue to other molecules. smolecule.com This transformation is typically achieved by first removing the tert-butyl ester under acidic conditions, followed by coupling of the resulting free carboxylic acid with an amine using standard peptide coupling reagents. Alternatively, direct amidation of carbamates with aluminum amide complexes has been reported as a method to form ureas. organic-chemistry.org Acyl halide-methanol mixtures can also facilitate the one-pot conversion of t-butyl carbamates into amides. organic-chemistry.org
Synthesis of 4-Substituted Glutamic Acid Derivatives from Boc-Protected Precursors
Boc-protected glutamic acid derivatives serve as versatile starting materials for the synthesis of more complex, substituted analogs. For instance, (2S)-N-Boc-tert-butyl-4-methylene glutamate (B1630785) has been used as a precursor for the synthesis of 4-phosphinomethyl glutamic acid derivatives. researchgate.net The synthesis of 4-substituted proline scaffolds, which can be considered cyclic analogs of glutamic acid, has also been achieved from Boc-protected precursors. nih.gov
Asymmetric Synthesis of Stereoisomers
The development of asymmetric methods to synthesize specific stereoisomers of substituted glutamic acid derivatives is of significant interest for medicinal chemistry and the study of protein structure and function. One approach involves the asymmetric 1,4-addition of an enolate of a Schiff base to unsaturated esters, which has been used to obtain 4-carboxymethyl and 4-aminomethyl glutamic acid derivatives. researchgate.net Another strategy employs chiral Ni(II)-complexes of dehydroalanine (B155165) Schiff bases to achieve the asymmetric synthesis of 4,4-difluoroglutamic acid. nih.govnih.gov The diastereoselectivity of this reaction was found to be highly dependent on the substitution pattern of the chiral ligands, with the introduction of chlorine atoms leading to a significant improvement in the diastereomeric ratio. nih.govnih.gov
Table 2: Asymmetric Synthesis of 4-Substituted Glutamic Acid Derivatives
| Precursor/Method | Product | Key Features | Reference |
| (2S)-N-Boc-tert-butyl-4-methylene glutamate | 4-Phosphinomethyl glutamic acid derivatives | Michael addition of a phosphine (B1218219) to the methylene (B1212753) group. | researchgate.net |
| Enolate of Schiff base | 4-Carboxymethyl and 4-aminomethyl glutamic acid derivatives | Asymmetric 1,4-conjugate addition. | researchgate.net |
| Chiral Ni(II)-complexes of dehydroalanine Schiff base | (S)-4,4-Difluoroglutamic acid derivative | Diastereoselectivity up to >98/2 depending on the chiral ligand. | nih.govnih.gov |
Derivatization via Mitsunobu Esterification
The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functionalities, including esters. nih.govorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), a phosphine (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereocontrolled synthesis. nih.govorganic-chemistry.org
In the context of Boc-protected glutamic acid, the Mitsunobu reaction serves as an efficient method for esterification, particularly when mild conditions are required to preserve the integrity of the Boc protecting group and other functionalities. For instance, the γ-carboxyl group of a protected glutamic acid can be selectively esterified.
A notable application involves the synthesis of globally protected glutamic acid derivatives. In one example, N-Boc-L-glutamic acid α-tert-butyl ester was subjected to Mitsunobu esterification using allyl alcohol. rsc.org The reaction, employing triphenylphosphine and DIAD in anhydrous tetrahydrofuran (THF), successfully yielded the corresponding 1-allyl 5-(tert-butyl) ester. rsc.org This transformation highlights the reaction's utility in creating orthogonally protected glutamic acid derivatives, where different ester groups can be selectively removed later in a synthetic sequence.
The reaction conditions are summarized in the table below.
Table 1: Mitsunobu Esterification of a Boc-Glutamic Acid Derivative rsc.org
| Starting Material | Reagents | Solvent | Product |
| N-Boc-L-glutamic acid α-tert-butyl ester | Allyl alcohol, Triphenylphosphine, Diisopropylazodicarboxylate (DIAD) | Anhydrous Tetrahydrofuran (THF) | 1-allyl 5-(tert-butyl) (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate |
This methodology is not limited to simple ester formation. The underlying principle of activating an alcohol for nucleophilic substitution can be extended to introduce other functionalities. For example, a related strategy uses the Mitsunobu reaction to introduce a thiol group after the reduction of a carboxylic acid to the corresponding alcohol. sioc-journal.cn
Alkylation under Stereo Control
Stereocontrolled alkylation of glutamic acid derivatives is a powerful strategy for synthesizing complex and unnatural amino acids with defined stereochemistry. This is often achieved by generating a chiral enolate from a protected glutamic acid derivative, which then reacts with an electrophile. The stereochemical outcome of the alkylation is directed by the existing chiral center and any chiral auxiliaries present.
One highly effective method involves the alkylation of a globally protected glutamic acid derivative, such as the 1-allyl 5-(tert-butyl) ester. rsc.org Treatment of this substrate with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C) generates a dianion. rsc.org The subsequent addition of an alkylating agent, such as 8-phenyloctyl iodide, leads to the formation of a new carbon-carbon bond. The stereoselectivity of this addition is controlled by the chair-like conformation of the intermediate lithium enolate, resulting in a diastereomerically pure product. rsc.org In a specific instance, this reaction yielded the (2S,4S) diastereomer with a 71% yield. rsc.org
Another sophisticated approach to achieving high stereoselectivity utilizes an Evans' chiral auxiliary. rsc.org This strategy was employed in the synthesis of 4-methylproline diastereoisomers starting from D-glutamic acid. rsc.org A derivative of D-glutamic acid was coupled to a chiral oxazolidinone auxiliary. The resulting system was then deprotonated with sodium bis(trimethylsilyl)amide (NaHMDS) and treated with methyl iodide (MeI). rsc.org This asymmetric methylation proceeded with essentially complete stereoselectivity, yielding the desired product as a single stereoisomer on a multi-gram scale. rsc.org The choice of both the glutamic acid enantiomer (D- or L-) and the oxazolidinone auxiliary enantiomer allows for the synthesis of all four possible diastereoisomers. rsc.org
The research findings for these stereocontrolled alkylations are detailed in the table below.
Table 2: Research Findings on Alkylation of Boc-D-Glutamic Acid Derivatives under Stereo Control
| Starting Material Derivative | Base | Electrophile | Key Control Element | Product Configuration | Yield | Reference |
| 1-allyl 5-(tert-butyl) (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate | LiHMDS | 8-phenyloctyl iodide | Chair conformation of lithium enolate | (2S,4S) | 71% | rsc.org |
| Evans' chiral auxiliary derived from D-glutamic acid | NaHMDS | Methyl iodide | Evans' chiral (S)-oxazolidinone auxiliary | Single stereoisomer | 70% | rsc.org |
Applications of Boc D Glutamic Acid in Advanced Organic and Medicinal Chemistry
Role in Peptide Synthesis
Peptides, short chains of amino acids, are fundamental to numerous biological processes and are a major focus of therapeutic development. smolecule.com The synthesis of peptides with precise amino acid sequences is critical for investigating their structure, function, and therapeutic applications. smolecule.com Boc-D-glutamic acid serves as a crucial building block in this intricate process, valued for its ability to facilitate the controlled and sequential formation of peptide bonds. chemimpex.comchemimpex.com
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and Boc-D-glutamic acid is a key reagent in the Boc/Bzl protection strategy for this method. alfa-chemistry.comwikipedia.org In this approach, the Boc group serves as a temporary protecting group for the N-terminal α-amino group of the amino acid. wikipedia.org This protection is crucial to prevent undesirable side reactions during the coupling of amino acids to the growing peptide chain. smolecule.com
The Boc-SPPS methodology, pioneered by Bruce Merrifield, involves the removal of the Boc group with an acid, typically trifluoroacetic acid (TFA), to expose the N-terminus of the peptide. wikipedia.orgpeptide.com The newly deprotected and protonated N-terminus is then neutralized and coupled to the next incoming activated Boc-amino acid. wikipedia.orgpeptide.com This cycle of deprotection and coupling is repeated to assemble the desired peptide sequence. wikipedia.org Boc-D-glutamic acid, with its α-amino group protected by the Boc moiety, is readily incorporated into peptide chains using standard SPPS protocols. alfa-chemistry.comchemimpex.comsigmaaldrich.com The use of Boc chemistry can be advantageous in minimizing peptide aggregation during synthesis. wikipedia.org
While most naturally occurring peptides and proteins are composed of L-amino acids, those containing D-amino acids, such as D-glutamic acid, exhibit unique and often advantageous properties. smolecule.compeptide.compsu.edu The incorporation of D-amino acids can significantly enhance the stability of peptides by making them less susceptible to degradation by proteases and other enzymes. peptide.comnetascientific.compeptide.com This increased stability is a highly desirable characteristic for peptide-based drug candidates. peptide.compeptide.com
Boc-D-glutamic acid provides a stereochemically pure source of D-glutamic acid for introduction into peptide sequences. smolecule.com This allows for the synthesis of peptides with altered three-dimensional structures and biological activities. smolecule.com For instance, the inclusion of a D-amino acid can induce specific turns or secondary structures within a peptide, influencing its interaction with biological targets. nih.gov
The primary function of Boc-D-glutamic acid in peptide synthesis is to enable the controlled formation of peptide bonds. The Boc protecting group effectively masks the reactive amino group, allowing the carboxyl group of another amino acid to be selectively coupled to it. chemimpex.comsmolecule.com This prevents the formation of unwanted side products and ensures the correct sequence of amino acids in the final peptide. smolecule.com The compatibility of Boc-D-glutamic acid with various coupling reagents further enhances its utility in synthesizing complex peptide structures. chemimpex.comchemimpex.com
Cyclic peptides are of significant interest in drug discovery due to their enhanced stability and conformational rigidity compared to their linear counterparts. peptide.compeptide.com The incorporation of D-amino acids, facilitated by reagents like Boc-D-glutamic acid, can promote efficient cyclization of linear precursor peptides. peptide.compeptide.com The presence of a D-amino acid can pre-organize the linear peptide into a conformation that is favorable for ring closure. Boc-protected amino acids are utilized as building blocks in the solid-phase synthesis of these linear precursors, which are then cyclized on-resin or in solution. rsc.org
Contributions to Drug Discovery and Development
The utility of Boc-D-glutamic acid extends beyond peptide synthesis into the broader field of drug discovery and development. Its derivatives are explored for a range of therapeutic applications due to their structural similarity to naturally occurring amino acids. smolecule.com
Boc-D-glutamic acid serves as a versatile starting material for the synthesis of a wide array of bioactive compounds and drug candidates. chemimpex.comchemimpex.com Its protected functional groups allow for selective chemical modifications, enabling the creation of novel molecular architectures with specific biological activities. netascientific.comsmolecule.com
Researchers utilize Boc-D-glutamic acid in the development of compounds targeting various biological pathways. For example, it has been used to synthesize adamant-1-yl tripeptides with immunostimulatory activity. medchemexpress.com Furthermore, glutamic acid derivatives are integral to the development of drugs for neurological and psychiatric conditions, given that glutamic acid is a primary excitatory neurotransmitter. The ability to incorporate the D-enantiomer allows for the design of compounds with potentially different pharmacological profiles, including altered receptor binding and metabolic stability. peptide.comnetascientific.com
Design of Novel Pharmaceuticals
Boc-D-glutamic acid and its derivatives are pivotal in the design of novel pharmaceuticals due to their unique structural properties. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the glutamic acid molecule, making it a valuable building block in the synthesis of complex pharmaceutical compounds. chemimpex.comchemimpex.com This enhanced stability is crucial during the intricate processes of drug development, allowing for selective modifications at other parts of the molecule without affecting the glutamic acid moiety. chemimpex.comnetascientific.com
The incorporation of D-amino acids, such as D-glutamic acid, into drug candidates can significantly improve their pharmacological profiles. peptide.com Peptides and other molecules containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer half-life in the body. peptide.com This characteristic is highly desirable in drug design as it can lead to more potent and longer-acting medications.
Furthermore, the structural framework of Boc-D-glutamic acid allows for its use in creating prodrugs, which can enhance the bioavailability of a therapeutic agent. chemimpex.comnetascientific.com Its derivatives are also instrumental in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and pharmacological properties. vulcanchem.com For instance, Boc-D-glutamic acid has been utilized in the synthesis of muramyl dipeptide (MDP) derivatives, which are known for their immunomodulatory activity and potential as vaccine adjuvants. researchgate.net
Researchers have also employed Boc-D-glutamic acid derivatives in the creation of inhibitors for enzymes like MurD ligase, a key enzyme in bacterial peptidoglycan biosynthesis. researchgate.net This makes it a valuable target in the development of new antibacterial drugs to combat resistance. researchgate.net
Enhancing Drug Stability and Efficacy
Key contributions of Boc-D-glutamic acid to drug stability and efficacy include:
Resistance to Enzymatic Degradation: Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are ubiquitous in the body. peptide.com This increased stability translates to a longer duration of action for the drug.
Improved Pharmacokinetics: By preventing rapid degradation, the incorporation of D-amino acids can lead to more favorable pharmacokinetic profiles, including increased bioavailability and a longer half-life.
Enhanced Binding Affinity: The unique stereochemistry of D-amino acids can sometimes lead to a higher binding affinity for the target receptor or enzyme, thereby increasing the drug's potency. vulcanchem.com
Structural Rigidity: The inclusion of D-amino acids can introduce conformational constraints into a peptide backbone, leading to a more defined three-dimensional structure that can be optimized for target interaction.
The table below summarizes how different derivatives of Boc-D-glutamic acid contribute to the enhancement of drug properties.
| Derivative | Contribution to Drug Properties | Reference |
| Boc-D-glutamic acid | Enhances stability and solubility for peptide synthesis. | chemimpex.com |
| Boc-D-glutamic acid α-methyl ester | Allows for modifications that can enhance the efficacy and stability of drug candidates. | chemimpex.com |
| Boc-D-glutamic acid dimethyl ester | Facilitates the creation of complex peptide structures with improved efficacy and specificity. | chemimpex.com |
| Boc-ala-D-Glu-NH2 | The amide group provides enhanced stability and binding affinity compared to ester counterparts. | vulcanchem.com |
Development of Peptide-Based Therapeutics
Boc-D-glutamic acid is a cornerstone in the development of peptide-based therapeutics. chemimpex.com Peptides are increasingly being explored as therapeutic agents due to their high specificity and potency. However, their susceptibility to degradation in the body has been a major hurdle. The incorporation of D-amino acids like D-glutamic acid, facilitated by the use of the Boc-protected form, is a widely adopted strategy to overcome this limitation. peptide.com
The use of Boc-D-glutamic acid allows for the precise and controlled synthesis of peptides with specific sequences and stereochemistry. chemimpex.com This is crucial for creating peptides with desired biological activities. chemimpex.com For example, it has been used in the synthesis of adamant-1-yl tripeptides with immunostimulatory activity. medchemexpress.com
Furthermore, cyclic peptides, which often exhibit enhanced stability and receptor selectivity, frequently incorporate D-amino acids in their structure to facilitate efficient cyclization. chemimpex.compeptide.com Boc-D-glutamic acid serves as a key building block in the synthesis of these complex and promising therapeutic molecules. chemimpex.com
Applications in Neuroscience Research
Studying Neurotransmitter Systems and Glutamate (B1630785) Analogs
Boc-D-glutamic acid and its derivatives play a significant role in neuroscience research, particularly in the study of neurotransmitter systems. chemimpex.comchemimpex.com Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological disorders. rupahealth.comnih.gov
By using Boc-D-glutamic acid, researchers can synthesize a variety of glutamate analogs. chemimpex.com These analogs are invaluable tools for probing the function of glutamate receptors and transporters. chemimpex.com For instance, synthetic analogs can be designed to be selective for specific subtypes of glutamate receptors, such as NMDA, AMPA, and kainate receptors. acnp.org This selectivity allows for the detailed investigation of the roles these receptors play in normal brain function and in pathological conditions.
The development of glutamate analogs also aids in understanding the mechanisms of glutamate uptake and release. nih.gov By creating molecules that can interact with glutamate transporters, researchers can study the kinetics and regulation of these transporters, which are crucial for maintaining the appropriate concentration of glutamate in the synapse and preventing excitotoxicity. nih.gov
Understanding Neurological Disorders
The study of glutamate analogs derived from Boc-D-glutamic acid contributes significantly to our understanding of various neurological disorders. chemimpex.comchemimpex.com Dysfunctions in the glutamatergic system are associated with a wide range of conditions, including:
Neurodegenerative Diseases: Conditions like Alzheimer's disease are associated with disruptions in glutamatergic signaling. rupahealth.com The development of drugs that target the glutamate pathway is an active area of research for treating such diseases.
Epilepsy: Excitotoxicity, caused by excessive glutamate receptor activation, is a key mechanism in the generation of seizures. nih.gov Glutamate analogs can be used to study the mechanisms of epilepsy and to develop new antiepileptic drugs.
Depression: Alterations in glutamate levels have been linked to mood disorders like major depressive disorder. rupahealth.com The antidepressant effects of NMDA receptor antagonists highlight the importance of the glutamatergic system in the pathophysiology of depression. rupahealth.com
Stiff-Person Syndrome and other GAD-Associated Disorders: Antibodies against glutamic acid decarboxylase (GAD), the enzyme that converts glutamate to the inhibitory neurotransmitter GABA, are associated with a spectrum of neurological disorders, including stiff-person syndrome, cerebellar ataxia, and epilepsy. nih.govtjn.org.trscielo.br While not directly involving Boc-D-glutamic acid in the pathology, the study of the glutamate-GABA balance is central to understanding these conditions.
Role in Bioconjugation Techniques
Boc-D-glutamic acid and its derivatives are valuable reagents in bioconjugation, the process of linking biomolecules to other molecules, such as drugs or imaging agents. chemimpex.comchemimpex.comchemimpex.com The ability to form stable linkages and compatibility with various coupling reagents make these compounds a preferred choice for chemists. netascientific.com
In bioconjugation, the protected amino acid can be incorporated into a larger molecule, and then the protecting group can be selectively removed to allow for the attachment of another molecule at that specific site. chemimpex.com This precise control is essential for creating well-defined bioconjugates with specific properties.
Applications of Boc-D-glutamic acid in bioconjugation include:
Targeted Drug Delivery: By attaching a drug molecule to a targeting ligand (e.g., an antibody or peptide) via a linker that may incorporate a Boc-D-glutamic acid derivative, the drug can be specifically delivered to cancer cells or other diseased tissues, reducing side effects. netascientific.comchemimpex.com
Diagnostic Agents: Boc-D-glutamic acid derivatives can be used to link imaging agents, such as fluorescent dyes or radioactive isotopes, to biomolecules for use in diagnostic assays and medical imaging. chemimpex.comchemimpex.com
Development of Bioconjugates: These compounds aid in the development of bioconjugates that are crucial for targeted drug delivery systems. netascientific.com
Attachment of Biomolecules for Diagnostics and Therapeutics
The functional groups present in Boc-D-glutamic acid make it suitable for bioconjugation, the process of linking biomolecules to create targeted therapies or diagnostic agents. chemimpex.com This technique is crucial for improving the precision of treatments. chemimpex.com The ability to attach biomolecules to surfaces or other molecules is a key application in both diagnostics and therapeutics. chemimpex.comchemimpex.com This process can involve the creation of labeled antibodies or antigens for use in immunodiagnostics, where enzymes, fluorophores, or chemiluminescent markers are conjugated to antibodies to detect specific targets in samples.
Targeted Drug Delivery Systems
Boc-D-glutamic acid and its derivatives are instrumental in the development of targeted drug delivery systems. chemimpex.com These systems are designed to enhance the accumulation of a drug at a specific site in the body, thereby increasing efficacy and reducing off-target effects. The incorporation of Boc-D-glutamic acid into polymers is a strategy used to improve the release profiles and targeting of therapeutic agents. chemimpex.comchemimpex.com
One area of focus is the development of nanocarriers, such as lipid-based nanoparticles, to overcome biological barriers like the blood-brain barrier. researchgate.net These nanoparticles are of particular interest due to their biocompatibility and high drug-loading capacity. researchgate.net Poly(glutamic acid) (PGA), a biodegradable and multifunctional polymer derived from glutamic acid, is a promising material for creating novel nanomedicine. iris-biotech.de PGA can be used in drug delivery systems, and a PGA-paclitaxel conjugate has even entered clinical trials for cancer therapy. iris-biotech.de
Enzymatic Studies and Protein Interactions
The unique properties of D-amino acids, such as those found in Boc-D-glutamic acid, make them valuable tools for studying enzymes and their interactions with proteins.
Study of Enzyme Mechanisms
Boc-D-glutamic acid and its derivatives are utilized in the study of enzyme mechanisms, particularly those involving glutamate. chemimpex.comchemimpex.com Its derivatives can serve as substrates or inhibitors for various enzymes, allowing researchers to investigate enzyme kinetics, specificity, and catalytic mechanisms. vulcanchem.com Since most enzymes in the body are specific to L-amino acids, D-amino acids like D-glutamic acid are not as readily recognized or degraded, which allows for the study of their specific interactions. Understanding these interactions can provide insights into metabolic disorders. chemimpex.com
Influence on Protein Folding, Stability, and Function
The incorporation of D-amino acids, such as those derived from Boc-D-glutamic acid, can influence the folding, stability, and function of proteins. smolecule.com The proper folding of a protein is critical to its function and is driven by a variety of interactions between its amino acid residues. khanacademy.org The introduction of a D-amino acid can alter these interactions, providing insights into the protein's structure and activity. smolecule.com
Modifying Proteins for Enhanced Stability and Functionality
Boc-D-glutamic acid is applied in protein engineering to modify proteins with the goal of enhancing their stability and functionality. chemimpex.com This is a crucial aspect of biotechnological applications. chemimpex.com The incorporation of unnatural amino acids is a rational approach to engineering enzymes and designing efficient biocatalysts with versatile properties. nih.gov
One method, known as genetic code expansion, allows for the site-specific incorporation of non-canonical amino acids into proteins. rsc.org This technique has been used to introduce an esterified glutamic acid analogue, which can then be used for various protein modifications. rsc.org By modifying proteins in this way, it is possible to create novel biocatalysts and therapeutic proteins with improved characteristics. nih.gov
Applications in Polymer and Material Science
Boc-D-glutamic acid and glutamic acid itself have found applications in the field of polymer and material science. Glutamic acid is used in the production of biodegradable polymers like poly(glutamic acid) (PGA). These polymers are of interest due to their biodegradability, water solubility, and non-toxic nature, making them suitable for a range of applications, including in the biomedical field.
The incorporation of L-glutamic acid into a poly(glycerol sebacate) (PGS) network has been studied as a way to control the degradation rate of the resulting polymer. nih.gov Similarly, the introduction of Boc-L-glutamic acid into other polymer systems has been shown to increase hydrophilicity and degradation rates. nih.gov Furthermore, glutamic acid derivatives can be used in the synthesis of other materials, such as surfactants and coatings.
Incorporation into Polymers for Drug Delivery Systems
The integration of Boc-D-glutamic acid into polymeric structures is a key strategy in the design of advanced drug delivery systems. chemimpex.com The resulting polymers, most notably poly(glutamic acid) (PGA), are biocompatible and biodegradable, offering a versatile platform for carrying therapeutic agents. iris-biotech.de Boc-D-glutamic acid serves as a protected monomer in the synthesis of these polymers, ensuring that the reactive side-chain carboxyl group is available for later modification after the polymer backbone has been formed. chemimpex.com
The process often involves the synthesis of poly(glutamic acid) through the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from glutamic acid. iris-biotech.de This method allows for the creation of well-defined polymers with controlled molecular weight and low polydispersity. iris-biotech.de Once the poly(glutamic acid) chain is assembled, the side-chain carboxyl groups can be conjugated with various drug molecules, targeting ligands, or imaging agents. iris-biotech.dechemimpex.com This "post-polymerization modification" strategy is central to creating sophisticated drug carriers. mdpi.com
Research has demonstrated the utility of these polymers in improving the release profiles and targeting of therapeutic agents. chemimpex.comchemimpex.com For instance, PGA has been used to create polymer-drug conjugates, such as the PGA-paclitaxel conjugate, which entered clinical trials for cancer therapy. iris-biotech.de These conjugates can enhance the water solubility of hydrophobic drugs, prolong their circulation time in the bloodstream, and facilitate targeted delivery to tumor tissues. iris-biotech.demdpi.com Furthermore, block copolymers like PEG-PGA can self-assemble into micelles, which are effective nanocarriers for encapsulating and delivering hydrophobic drugs. iris-biotech.demdpi.com The use of the D-enantiomer (from Boc-D-glutamic acid) can increase the stability of these polymers in the body, as D-amino acids are less susceptible to degradation by natural enzymes that primarily recognize L-amino acids.
Table 1: Research Findings on Boc-D-Glutamic Acid in Drug Delivery Polymers
| Research Focus | Polymer System | Key Findings | Reference(s) |
| Polymer-Drug Conjugates | Poly(glutamic acid)-paclitaxel | Entered Phase III clinical trials; granted orphan drug designation for malignant brain cancer. | iris-biotech.de |
| Polymeric Micelles | PEG-PGA block copolymers | Form self-assembling nanocarriers (e.g., NK105, NC-4016) for hydrophobic drugs. | iris-biotech.de |
| Post-Polymerization Modification | Amphiphilic (glyco)polypeptides from PGA | Resulting nanoparticles are effective for loading hydrophobic drugs like paclitaxel. | mdpi.com |
| Enhanced Stability | Polymers with D-amino acids | D-amino acids are less likely to be degraded by enzymes, increasing in-vivo stability. |
Creation of Biocompatible Materials
Boc-D-glutamic acid is instrumental in the synthesis of novel biocompatible materials for a range of biomedical applications, including tissue engineering and medical devices. chemimpex.com Biocompatibility is crucial, ensuring that a material does not elicit a significant adverse immune response when introduced into the body. nih.gov Polymers derived from amino acids, such as poly(glutamic acid), are often inherently biocompatible because their degradation products are natural metabolites. iris-biotech.demdpi.com
The use of D-amino acids, sourced from precursors like Boc-D-glutamic acid, can confer desirable properties to these materials. Polyamino acid materials synthesized from D-amino acids exhibit excellent biocompatibility and controllable degradation rates, making them suitable for tissue engineering scaffolds and controlled-release drug systems. For example, a novel bioelastomer, poly(xylitol glutamate sebacate) (PXGS), was successfully prepared using N-Boc-glutamic acid. mdpi.com The incorporation of glutamic acid into the polymer structure was found to increase the material's hydrophilicity and its in-vitro degradation rate, properties that can be finely tuned by altering the monomer ratios. mdpi.com Enhanced hydrophilicity is often beneficial for cell attachment and the exchange of nutrients, which is vital for tissue regeneration applications. mdpi.com
Furthermore, the versatile chemistry of the glutamic acid side chain allows for bioconjugation, where biomolecules can be attached to surfaces or other molecules. chemimpex.com This is a critical feature in creating "smart" biomaterials that can interact with the biological environment in a specific, predetermined way, which is essential for advanced diagnostics and therapeutics. chemimpex.com
Table 2: Properties of Glutamic Acid-Based Biocompatible Materials
| Material | Precursor Component | Key Properties | Potential Application | Reference(s) |
| Poly(xylitol glutamate sebacate) (PXGS) | N-Boc-glutamic acid | Tunable flexibility, biodegradability, and hydrophilicity. | Tissue Engineering | mdpi.com |
| General D-amino acid polymers | D-amino acids | Excellent biocompatibility, controllable degradation, reduced enzymatic breakdown. | Drug Delivery, Tissue Scaffolds | |
| Functionalized Surfaces | Boc-D-glutamic acid | Allows for attachment of biomolecules via bioconjugation. | Diagnostics, Therapeutics | chemimpex.com |
| Self-Assembled Gels | Boc-protected dipeptides | Formation of biocompatible gels with sustained antibacterial activity. | Biomaterial Coatings | nih.gov |
Advanced Research Topics and Future Directions
Stereochemical Purity and Chiral Analysis of Boc-D-Glutamic Acid Stereoisomers
The biological activity of molecules is often intrinsically linked to their stereochemistry. Consequently, ensuring the stereochemical purity of Boc-D-glutamic acid is paramount for its application in research and pharmaceuticals. The presence of its L-enantiomer, Boc-L-glutamic acid, can lead to undesired pharmacological effects or reduced efficacy. Therefore, advanced and precise analytical methods are essential for the separation and quantification of these stereoisomers.
Detailed research has focused on various chromatographic and spectroscopic techniques to achieve accurate chiral analysis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone of this field. Polysaccharide-based CSPs, in particular, have demonstrated high efficiency in separating N-protected amino acid enantiomers, including Boc-glutamic acid derivatives. The selection of the mobile phase composition and additives plays a critical role in achieving optimal separation (resolution) and selectivity.
Another powerful technique is Gas Chromatography (GC), often requiring derivatization of the amino acid to increase its volatility. Capillary Electrophoresis (CE) has also emerged as a high-efficiency separation method. For complex mixtures, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation and sensitive detection, allowing for the accurate determination of enantiomeric excess (ee).
Beyond chromatographic methods, spectroscopic techniques like Exciton-Coupled Circular Dichroism (ECCD) offer rapid and sensitive determination of enantiomeric excess in chiral carboxylic acids. This method relies on the interaction between a chiral guest molecule and an achiral host, inducing a measurable CD signal that can be correlated to the enantiomeric composition.
Table 1: Comparison of Chiral Analysis Techniques for Amino Acid Stereoisomers
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High versatility, widely applicable, good resolution. | Routine purity analysis of N-protected amino acids. |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral column. | High resolution and sensitivity. | Analysis of complex biological samples after derivatization. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector. | High efficiency, small sample volume, fast analysis. | Separation of a wide range of chiral compounds. |
| Mass Spectrometry (MS) | Chiral discrimination based on ion/molecule reactions or fragmentation. | High sensitivity and specificity, structural information. | Determination of enantiomeric excess in complex mixtures. |
| Exciton-Coupled Circular Dichroism (ECCD) | Induced circular dichroism upon binding to a chromophoric host. | Rapid analysis, high sensitivity. | High-throughput screening for enantiomeric excess. |
Development of Orthogonally Protected Glutamic Acid Analogs
In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the use of orthogonally protected amino acids is crucial. Orthogonal protecting groups are distinct chemical moieties that can be removed under specific conditions without affecting other protecting groups on the peptide chain. This allows for selective chemical modifications, such as side-chain cyclization, branching, or conjugation.
Boc-D-glutamic acid can be further modified with orthogonal protecting groups on its side-chain carboxyl group to create versatile building blocks. Commonly used side-chain protecting groups that are orthogonal to the N-α-Boc group include esters like Allyl (All) and benzyl (B1604629) (Bzl), which can be removed under specific conditions. For instance, the Allyl group is stable to the acidic conditions used for Boc removal (e.g., TFA) and the basic conditions of Fmoc removal, but can be selectively cleaved using palladium catalysts. peptide.com This strategy is instrumental in the on-resin synthesis of cyclic peptides, where a lactam bridge is formed between a side-chain carboxyl group and a side-chain amino group. nih.gov
Research in this area focuses on the design and synthesis of novel glutamic acid analogs with unique protecting group combinations to facilitate the construction of complex peptide architectures. nih.govresearchgate.netrsc.orgrsc.org For example, a glutamic acid analog containing a tethered alkylphenyl chain and an allyl ester side-chain protection was designed for the on-resin synthesis of macrocyclic peptide mimetics targeting protein-protein interactions. rsc.org The development of such specialized, orthogonally protected derivatives expands the toolkit available to peptide chemists, enabling the synthesis of molecules with tailored structures and functions. nih.govresearchgate.netrsc.orgrsc.org
Investigation of Interactions with Biological Targets
The incorporation of D-amino acids like D-glutamic acid into peptides creates peptidomimetics with unique properties. These molecules often exhibit enhanced stability against enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. peptide.com This increased stability makes them attractive candidates for drug development. Boc-D-glutamic acid serves as a fundamental building block for synthesizing these modified peptides. chemimpex.com
Researchers are actively investigating how peptides containing D-glutamic acid interact with biological targets such as enzymes, receptors, and other proteins. The altered stereochemistry at the alpha-carbon can significantly change the peptide's three-dimensional conformation, leading to altered binding affinity and selectivity for its target. For instance, D-amino acid substitution can be used to probe the binding pockets of receptors or active sites of enzymes.
A key area of research is the development of antagonists for protein-protein interactions (PPIs), which are implicated in many diseases. rsc.org Macrocyclic peptide mimetics containing orthogonally protected D-glutamic acid analogs have been synthesized to target the polo-like kinase 1 (Plk1) polo-box domain (PBD), a crucial interaction in cell cycle regulation and a target for anticancer therapies. nih.govresearchgate.netrsc.orgrsc.org These studies demonstrate that the D-glutamic acid derivative can serve as a scaffold to correctly orient other key residues for optimal binding and to access cryptic pockets on the protein surface, leading to high-affinity ligands. nih.govresearchgate.netrsc.org
Emerging Roles in Novel Therapeutic Strategies
The unique properties of D-amino acid-containing peptides translate into significant potential for novel therapeutic strategies. Boc-D-glutamic acid is a key starting material in the synthesis of such therapeutic candidates. chemimpex.comchemimpex.com The enhanced stability of these peptides leads to a longer plasma half-life, a desirable pharmacokinetic property for many drugs.
Current research explores the application of D-glutamic acid-containing peptides in various therapeutic areas:
Antimicrobial Peptides: Many naturally occurring antimicrobial peptides contain D-amino acids. peptide.com Synthetic peptides incorporating D-glutamic acid are being developed to mimic and enhance the activity of these natural antibiotics, offering a potential solution to the growing problem of antibiotic resistance.
Anticancer Agents: As mentioned, peptides and peptidomimetics containing D-glutamic acid analogs are being designed to inhibit protein-protein interactions that drive cancer cell proliferation and survival. rsc.org
Neuroscience: Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. Analogs of glutamic acid, including those with D-stereochemistry, are used in neuroscience research to study glutamate (B1630785) receptors and transporters, potentially leading to treatments for neurodegenerative diseases like Alzheimer's disease and epilepsy. chemimpex.com
Drug Delivery: Poly-glutamic acids (PGAs) are biocompatible and biodegradable polymers used in drug delivery systems. iris-biotech.deresearchgate.net While typically composed of L-glutamic acid, the incorporation of D-glutamic acid could modify the polymer's degradation rate and drug release profile.
The ability to use Boc-D-glutamic acid in SPPS allows for the systematic modification of peptide sequences, enabling researchers to optimize biological activity and develop new therapeutic leads. chemimpex.com
Sustainable Synthesis Approaches for D-Amino Acid Derivatives
Traditionally, the synthesis of enantiomerically pure D-amino acids has relied on chemical methods, such as the resolution of racemic mixtures, which can be inefficient and generate significant chemical waste. rsc.org In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for producing D-amino acid derivatives.
Biocatalysis, the use of enzymes to perform chemical transformations, is a leading approach in this area. nih.gov Enzymes operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and exhibit high stereoselectivity, making them ideal for the synthesis of chiral molecules like D-amino acids. rsc.orgnih.gov Several enzymatic strategies are being explored:
Racemases: Enzymes like glutamate racemase can interconvert L- and D-glutamic acid. This can be coupled with other enzymatic or chemical steps to produce pure D-glutamic acid from the more abundant L-enantiomer. nih.gov
Dehydrogenases and Aminotransferases: D-amino acid dehydrogenases or D-amino acid aminotransferases can synthesize D-amino acids from α-keto acids. mdpi.comnih.gov
Enzymatic Cascade Reactions: Multi-enzyme cascade systems are being developed to convert readily available L-amino acids into their D-counterparts in a one-pot process. rsc.orgnih.gov These systems can involve an L-amino acid deaminase or oxidase to convert the L-amino acid to an intermediate α-keto acid, followed by stereoselective reductive amination by a D-amino acid dehydrogenase to yield the desired D-amino acid with high enantiomeric excess. rsc.org
Beyond biocatalysis, other green chemistry approaches include electrochemical synthesis from biomass-derived starting materials, which uses electricity as a clean reagent. nsf.gov These sustainable methods aim to reduce the environmental impact and cost associated with the production of D-amino acids, making these valuable building blocks more accessible for research and industrial applications. utoronto.casustainabilitymatters.net.au
Q & A
Basic: What are the standard synthetic protocols for preparing Boc-D-glutamic acid derivatives, and how is purity ensured?
Boc-D-glutamic acid derivatives (e.g., Boc-D-glutamic acid 1-benzyl ester) are synthesized via sequential protection of the α-amine and γ-carboxyl groups. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, while the benzyl ester is typically formed via benzylation of the γ-carboxyl group. Purification involves recrystallization or chromatographic methods (e.g., flash chromatography) to achieve >98% purity, verified by HPLC . For reproducibility, detailed protocols must specify solvent systems, reaction temperatures, and stoichiometric ratios of reagents, as per guidelines for experimental rigor .
Basic: What analytical techniques are essential for confirming the structural integrity of Boc-D-glutamic acid?
Key methods include:
- HPLC : Quantifies purity (>98% required for peptide synthesis) .
- NMR Spectroscopy : Confirms Boc and benzyl ester protection via characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm, benzyl protons at ~5.1 ppm) .
- FTIR : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .
- Elemental Analysis : Validates molecular composition (e.g., C₁₇H₂₃NO₆ for Boc-D-glutamic acid 1-benzyl ester) .
Advanced: How can researchers monitor solvent-mediated polymorphic transformations of Boc-D-glutamic acid?
Adopt in situ monitoring techniques used for L-glutamic acid polymorphs:
- Raman Spectroscopy : Tracks polymorph-specific vibrational modes (e.g., α- vs. β-form signatures) .
- ATR-FTIR : Measures liquid-phase concentration changes during crystallization .
- FBRM/PVM : Analyzes crystal morphology and chord length distributions to detect nucleation kinetics .
Modeling via population balance equations can link experimental data to nucleation/growth mechanisms .
Advanced: How should contradictory spectral data during Boc-D-glutamic acid characterization be resolved?
Contradictions (e.g., unexpected NMR shifts or HPLC retention times) require:
- Cross-Validation : Use complementary techniques (e.g., LC-MS to confirm molecular weight if NMR is ambiguous) .
- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
- Reference Standards : Compare with published spectral data for Boc-protected amino acids .
Advanced: What strategies optimize Boc-D-glutamic acid’s use in solid-phase peptide synthesis (SPPS)?
- Orthogonal Protection : Use Boc for α-amine and benzyl esters for γ-carboxyl groups to enable sequential deprotection .
- Coupling Efficiency : Activate the α-carboxyl group with HOBt/DIC and monitor by Kaiser test to minimize racemization .
- Cleavage Conditions : Optimize TFA concentration (e.g., 50% in DCM) to remove Boc without degrading acid-labile sidechains .
Advanced: How does the stereochemistry of Boc-D-glutamic acid influence peptide conformation?
- Helical Propensity : D-glutamic acid disrupts α-helix formation in peptides compared to L-forms, as shown in circular dichroism (CD) studies.
- Crystallographic Analysis : X-ray diffraction reveals altered hydrogen-bonding networks in D-configured peptides .
- Dynamic Simulation : Molecular dynamics models predict steric clashes in D-configured sidechains, affecting tertiary structures .
Advanced: What are the best practices for handling hygroscopicity and thermal instability in Boc-D-glutamic acid?
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., melting point 58–65°C) .
- Lyophilization : For long-term storage, lyophilize from tert-butanol to maintain crystallinity .
Advanced: How can researchers design studies to resolve conflicting reports on Boc-D-glutamic acid’s reactivity in non-aqueous solvents?
- Kinetic Profiling : Use stopped-flow IR to measure reaction rates in solvents like DMF or THF .
- Solvent Screening : Systematically test dielectric constants and H-bonding capacities to correlate with reactivity .
- Computational Models : Density functional theory (DFT) calculations can predict solvent effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
